
N'-Nitro-N-nitroso-N-pentylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Nitro-N-nitroso-N-pentylurea is a chemical compound characterized by the presence of nitro and nitroso functional groups attached to a pentylurea backbone. This compound belongs to the class of N-nitroso compounds, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-Nitro-N-nitroso-N-pentylurea typically involves the reaction of pentylurea with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the desired product and minimize side reactions. The general reaction can be represented as follows: [ \text{Pentylurea} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N’-Nitro-N-nitroso-N-pentylurea} + \text{by-products} ]
Industrial Production Methods: On an industrial scale, the production of N’-Nitro-N-nitroso-N-pentylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: N’-Nitro-N-nitroso-N-pentylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
N’-Nitro-N-nitroso-N-pentylurea has several applications in scientific research:
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in cancer research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: N’-Nitro-N-nitroso-N-pentylurea is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-Nitro-N-nitroso-N-pentylurea involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, protein modification, and other cellular effects, contributing to its mutagenic and carcinogenic properties.
Comparación Con Compuestos Similares
N-Nitroso-N-methylurea: Known for its potent mutagenic and carcinogenic properties.
N-Nitroso-N-ethylurea: Similar in structure but with an ethyl group instead of a pentyl group.
N-Nitroso-N-isopropylurea: Contains an isopropyl group and exhibits similar chemical reactivity.
Uniqueness: N’-Nitro-N-nitroso-N-pentylurea is unique due to its specific combination of nitro and nitroso groups attached to a pentylurea backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89445-11-4 |
|---|---|
Fórmula molecular |
C6H12N4O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-nitro-1-nitroso-1-pentylurea |
InChI |
InChI=1S/C6H12N4O4/c1-2-3-4-5-9(8-12)6(11)7-10(13)14/h2-5H2,1H3,(H,7,11) |
Clave InChI |
MKSOHTRNJOKPLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C(=O)N[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


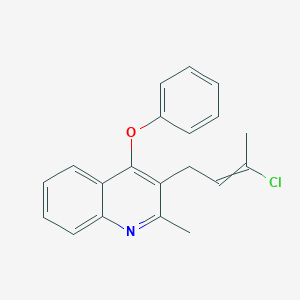
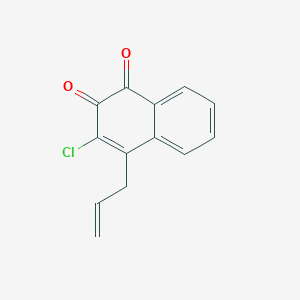
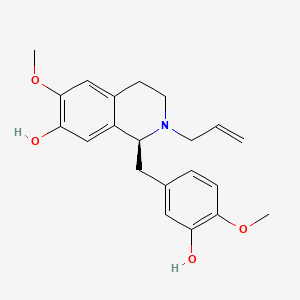
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
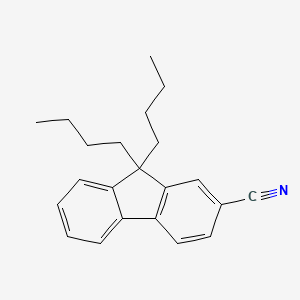
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)
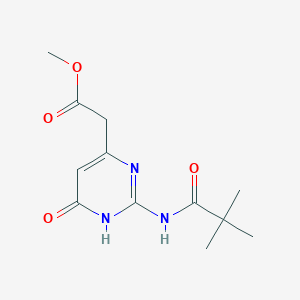
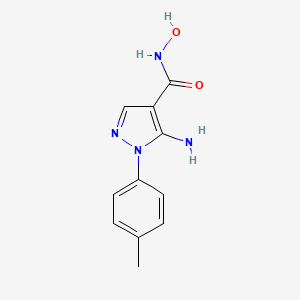
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
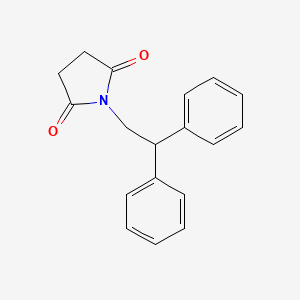
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)
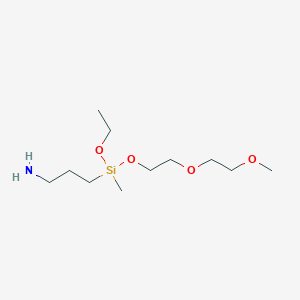
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
